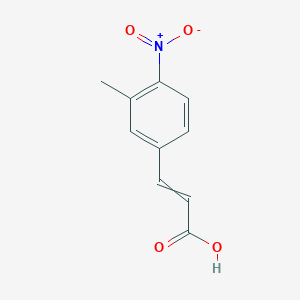
3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid is an organic compound with a molecular formula of C10H9NO4 It is a derivative of prop-2-enoic acid, featuring a nitro group and a methyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Solvent: Ethanol or water
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The double bond in the prop-2-enoic acid moiety can be hydrogenated to form the corresponding saturated acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Amino derivative: 3-(3-Methyl-4-aminophenyl)prop-2-enoic acid
Saturated acid: 3-(3-Methyl-4-nitrophenyl)propanoic acid
Substituted derivatives: Various substituted phenylpropanoic acids depending on the nucleophile used
Applications De Recherche Scientifique
3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic acid: Similar in structure but lacks the nitro and methyl groups.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group instead of nitro and methyl groups.
Caffeic acid: Contains two hydroxyl groups on the phenyl ring.
Uniqueness
3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
63914-71-6 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
3-(3-methyl-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c1-7-6-8(3-5-10(12)13)2-4-9(7)11(14)15/h2-6H,1H3,(H,12,13) |
Clé InChI |
YJDKNJNPZATQHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



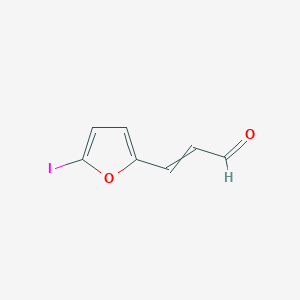
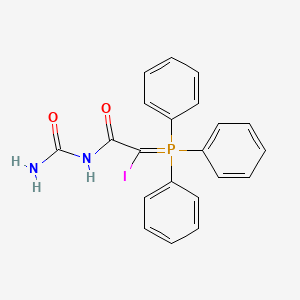
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
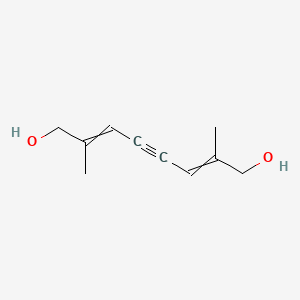
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

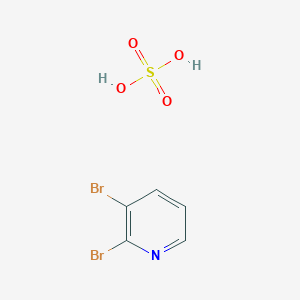
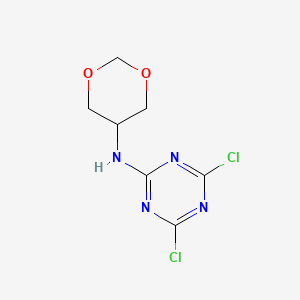
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)

